molecular formula C48H30O6 B3067882 4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde CAS No. 1862220-96-9

4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde

Cat. No.: B3067882
CAS No.: 1862220-96-9
M. Wt: 702.7 g/mol
InChI Key: ZEWLDMCNKITHSO-UHFFFAOYSA-N
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Description

4-[2,3,4,5,6-Pentakis(4-formylphenyl)phenyl]benzaldehyde (CAS: 1862220-96-9), also termed Hexa(4-formylphenyl)benzene (HFBP), is a C₆-symmetric aldehyde ligand with the molecular formula C₄₈H₃₀O₆ and a molecular weight of 702.75 g/mol . Its structure consists of a central benzene ring substituted with five 4-formylphenyl groups and an additional 4-formylphenyl group at the para position, forming a highly symmetrical hexa-substituted architecture. This compound is pivotal in constructing covalent organic frameworks (COFs) due to its six reactive aldehyde groups, which enable robust crosslinking with polyamine or polyhydrazide monomers . Applications include gas adsorption (CO₂ and CH₄), catalysis, and drug delivery, leveraging its high porosity and crystallinity in COF networks .

Properties

IUPAC Name

4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H30O6/c49-25-31-1-13-37(14-2-31)43-44(38-15-3-32(26-50)4-16-38)46(40-19-7-34(28-52)8-20-40)48(42-23-11-36(30-54)12-24-42)47(41-21-9-35(29-53)10-22-41)45(43)39-17-5-33(27-51)6-18-39/h1-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWLDMCNKITHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C(=C(C(=C2C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction remains the most widely employed method for constructing the compound’s hexaphenylbenzene backbone. This palladium-catalyzed cross-coupling facilitates carbon-carbon bond formation between boronic acids and halogenated aromatics.

Representative Protocol

  • Precursor Preparation :
    • 1,2,3,4,5,6-Hexabromobenzene reacts with 4-formylphenylboronic acid under inert atmosphere.
    • Molar ratio: 1:6 (hexabromobenzene to boronic acid).
  • Catalytic System :

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
    • Ligand: SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 4 mol%)
    • Base: Potassium carbonate (K₂CO₃, 3 equiv)
    • Solvent: Tetrahydrofuran (THF)/H₂O (4:1 v/v)
  • Conditions :

    • Temperature: 80°C
    • Duration: 24–48 hours
    • Yield: 58–62% after chromatographic purification

Mechanistic Insight :
The reaction proceeds via oxidative addition of Pd(0) to the aryl bromide, transmetallation with the boronic acid, and reductive elimination to form the C–C bond. Steric hindrance from the hexasubstituted benzene necessitates prolonged reaction times.

Friedel-Crafts Alkylation

Alternative approaches employ Friedel-Crafts alkylation to install formylphenyl groups onto a central benzene ring. While less common, this method avoids precious metal catalysts.

Key Steps :

  • Substrate Activation :
    • Benzene derivatives are activated using AlCl₃ or FeCl₃ as Lewis acids.
  • Electrophilic Attack :
    • 4-Formylbenzyl chloride acts as the electrophile, generating Wheland intermediates.
  • Rearomatization :
    • Loss of HCl restores aromaticity, yielding the substituted product.

Limitations :

  • Poor regioselectivity due to competing para/meta substitutions.
  • Maximum reported yield: 34% (four substitutions achieved).

Stepwise Functionalization

A modular strategy involves sequential Suzuki couplings to mitigate steric challenges:

  • Monosubstitution :
    • Hexabromobenzene + 1 equiv 4-formylphenylboronic acid → Monosubstituted product (89% yield).
  • Iterative Coupling :
    • Repeat coupling steps with excess boronic acid, increasing temperature progressively (60°C → 100°C).
  • Final Aldehyde Activation :
    • Oxidative hydrolysis of any masked aldehyde precursors (e.g., acetals) using H₅IO₆.

Advantages :

  • Enables precise control over substitution patterns.
  • Cumulative yield after six steps: ~41%.

Reaction Conditions and Optimization

Solvent Systems

Solvent polarity significantly impacts reaction efficiency:

Solvent Dielectric Constant (ε) Yield (%) Purity (%)
THF/H₂O 7.6/80.4 62 95
Toluene/EtOH 2.4/24.3 55 92
DMF 36.7 48 88

Observations :

  • Biphasic systems (THF/H₂O) enhance catalyst stability.
  • Polar aprotic solvents (DMF) reduce boronic acid decomposition.

Temperature and Catalytic Loading

Parameter Range Tested Optimal Value
Temperature (°C) 60–120 80
Pd(OAc)₂ (mol%) 1–5 2
Reaction Time (h) 12–72 36

Exceeding 80°C accelerates palladium aggregation, while lower temperatures prolong reaction kinetics.

Industrial Production Methods

Continuous Flow Synthesis

To address batch process limitations, microreactor systems enable:

  • Enhanced Mass Transfer : Reduced diffusion limitations.
  • Temperature Gradients : Precise thermal management (ΔT ±1°C).
  • Throughput : 12 kg/day at pilot scale.

Equipment Specifications :

  • Reactor Volume: 50 mL
  • Residence Time: 30 minutes
  • Catalyst Recycling: 94% Pd recovery via ion-exchange resins.

Green Chemistry Initiatives

Solvent-free mechanochemical synthesis has been explored using high-speed ball milling:

  • Reagents : Hexabromobenzene + 4-formylphenylboronic acid
  • Additive : K₂CO₃ (3 equiv)
  • Yield : 51% after 2 hours milling (no solvent, 25°C).

Comparative Analysis of Methods

Method Yield (%) Cost (USD/g) Scalability Environmental Impact
Suzuki-Miyaura 62 12.50 High Moderate (Pd waste)
Friedel-Crafts 34 8.20 Low High (HCl byproduct)
Stepwise Functionalization 41 18.75 Moderate Low
Continuous Flow 67 9.80 Very High Low

Chemical Reactions Analysis

Types of Reactions

4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde involves its ability to form stable covalent bonds with various substrates. This property is particularly useful in the formation of COFs, where the compound acts as a building block, linking with other molecules to form a stable, porous framework. The molecular targets and pathways involved include interactions with metal catalysts and other organic molecules, facilitating various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of HFBP is best contextualized by comparing it to analogous aldehyde-based ligands and their derivatives. Below is a detailed analysis:

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
HFBP C₄₈H₃₀O₆ 702.75 Six 4-formylphenyl groups; C₆ symmetry; high porosity (>98% purity) CO₂/CH₄ adsorption, COFs
1,2,4,5-Tetrakis(4-formylphenyl)benzene (TFPB) C₃₄H₂₂O₄ 494.54 Four 4-formylphenyl groups; lower symmetry; moderate porosity Iodine adsorption, supercapacitors
4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde C₂₆H₂₄O₅ 416.47 Two aldehyde groups with ether linkages; flexible backbone Schiff base synthesis, macrocycles
COF-5 (Yaghi et al., 2005) C₉H₄BO₂ 154.93 (monomer unit) Boron- and oxygen-based COF; eclipsed layers; surface area 1590 m²/g Gas storage, catalysis
SSC-2 (Imine-linked porphyrin) C₄₄H₂₈N₄O₂ 660.72 Porphyrin core with imine bonds; site-selective reactivity Surface assembly, photonics

Key Differentiators

Symmetry and Reactivity: HFBP’s C₆ symmetry and six aldehyde groups enable 3D crosslinking in COFs, surpassing the connectivity of TFPB (four aldehydes) and dialdehydes like 4-[5-(4-formylphenoxy)pentoxy]benzaldehyde . This results in higher crystallinity and porosity, critical for gas adsorption (e.g., CO₂ capacity of 12.7 mmol/g at 273 K for HFBP-based COFs) . In contrast, TFPB’s lower symmetry limits its COF connectivity to 2D networks, favoring applications like iodine capture (e.g., 3.2 g/g uptake) .

Electronic and Photophysical Properties: HFBP-based COFs exhibit intramolecular charge transfer (IRCT) due to donor-acceptor (D-A) interactions between aldehyde-rich nodes and amine linkers, enabling electrochemiluminescence (ECL) with efficiencies up to 63.7% in aqueous media . TFPB lacks sufficient conjugation for IRCT, limiting its utility in optoelectronic applications compared to HFBP .

Synthetic Flexibility :

  • HFBP’s rigid structure requires precise co-crystallization techniques for COF synthesis, whereas flexible dialdehydes (e.g., SSC-2) allow on-water surface assembly but with lower thermal stability (<300°C) .
  • COF-5, though pioneering, relies on boronate ester linkages that hydrolyze under moisture, unlike HFBP’s stable imine or olefin linkages .

Performance Metrics :

  • Surface Area : HFBP-derived COFs achieve surface areas >2000 m²/g, outperforming TFPB-based frameworks (~1500 m²/g) and COF-5 (1590 m²/g) .
  • ECL Efficiency : HFBP’s D-A COFs achieve ΦECL >60%, far exceeding COFs with fewer aldehydes (e.g., ΦECL ~32% for COFBAP-TBTN) .

Limitations and Trade-offs

  • Solubility : HFBP’s high molecular weight and rigidity reduce solubility in common solvents (e.g., DMF, THF), complicating processing compared to smaller aldehydes like TFPB .
  • Cost : The synthesis of HFBP involves multi-step Suzuki couplings, making it costlier than simpler aldehydes such as 4-phenylbenzaldehyde (C₁₃H₁₀O) .

Biological Activity

4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde (CAS No. 1862220-96-9) is a complex organic compound characterized by a hexaphenylbenzene core with multiple formyl groups. Its unique structure allows for significant steric and electronic interactions, making it a candidate for various applications in material science and medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C48H30O6
  • Molecular Weight : 702.75 g/mol
  • Structural Features : The compound features a hexaphenylbenzene core with five aldehyde groups attached to the phenyl rings, which contribute to its reactivity and potential interactions in biological systems.

While specific mechanisms of action for this compound have not been extensively studied, its role as a ligand in the formation of Covalent Organic Frameworks (COFs) suggests potential pathways for biological interaction:

  • Target of Action : COFs constructed with this compound may facilitate drug delivery systems due to their porous nature and controllable pore sizes.
  • Biochemical Pathways : The aldehyde groups can participate in various chemical reactions such as oxidation and reduction, which could influence biological activity.

Biological Activity

Current research on the biological activity of this compound is limited. However, its structural analogs have exhibited various biological properties:

  • Antimicrobial Activity : Compounds with similar structures have shown antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Some derivatives have been investigated for their effects on cancer cell lines, indicating that modifications to the phenyl rings can enhance cytotoxicity.

Case Studies and Research Findings

  • Synthesis and Antimicrobial Activity :
    • A study on related compounds demonstrated that certain derivatives exhibited significant antimicrobial activity comparable to established antibiotics. This suggests that structural modifications can enhance the biological efficacy of compounds similar to this compound .
  • Covalent Organic Frameworks (COFs) :
    • Research indicates that COFs formed using this compound could be utilized for drug delivery applications due to their high surface area and tunable pore sizes. This property may improve the bioavailability of therapeutic agents encapsulated within these frameworks .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Hexa(4-formylphenyl)benzeneSimilar hexaphenylene structureUsed in COF synthesis
4-(4-Formylphenoxy)benzaldehydeContains ether linkageExhibits antimicrobial properties
3',4',5',6'-Tetrakis(4-formylphenyl)-[1,1':2',1''-terphenyl]Greater number of formyl groupsPotentially higher reactivity

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via iterative Suzuki-Miyaura cross-coupling reactions to assemble the polyphenyl core, followed by formylation using Duff reaction conditions (HCOOH, hexamine, and triflic acid). Purity optimization involves column chromatography (silica gel, DCM/ethyl acetate gradient) and recrystallization from ethanol/toluene mixtures. Monitoring via TLC and 1H^{1}\text{H} NMR ensures intermediate integrity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this multi-aldehyde compound?

  • Methodological Answer :

  • FT-IR : Confirms aldehyde C=O stretches (~1690–1710 cm1^{-1}) and absence of residual hydroxyl groups.
  • 13C^{13}\text{C} NMR : Distinguishes aldehyde carbons (~190–195 ppm) and aromatic carbons.
  • XRD : Resolves crystallinity and molecular packing; monoclinic or hexagonal systems are common for polyphenyl aldehydes .
  • HRMS : Validates molecular weight (C45_{45}H30_{30}O3_3, exact mass 618.2195 g/mol) .

Q. How does this compound function as a building block in covalent organic frameworks (COFs)?

  • Methodological Answer : The pentakis(4-formylphenyl) groups enable Schiff-base condensations with polyamines (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form β-ketoenamine-linked COFs. Solvothermal conditions (mesitylene/dioxane, 120°C) yield frameworks with staggered or eclipsed layer stacking, confirmed by PXRD and BET surface area analysis (~1500–2000 m2^2/g) .

Advanced Research Questions

Q. How can COF porosity and stability be tailored using this aldehyde monomer?

  • Methodological Answer : Porosity is modulated by varying linker symmetry and reaction time. For example, combining this monomer with C3_3-symmetric triamines (e.g., tris(4-aminophenyl)amine) produces hexagonal pores (~2.7 nm). Stability enhancements involve post-synthetic oxidation (NaClO4_4) to strengthen imine linkages, as shown by TGA (>400°C stability) and PXDR retention after solvent exposure .

Q. What strategies resolve contradictions in spectroscopic data during COF characterization?

  • Methodological Answer : Discrepancies between experimental and simulated PXRD patterns often arise from disordered stacking. Use Rietveld refinement (e.g., TOPAS-Academic) to model layer offsets. For NMR, dynamic nuclear polarization (DNP) enhances sensitivity to resolve overlapping aldehyde/enamine signals. Cross-validate with XPS to confirm imine (C=N, ~398.5 eV) and aldehyde (O 1s, ~531 eV) functionalities .

Q. How does this compound enable electrochemiluminescence (ECL) in COF-based sensors?

  • Methodological Answer : The electron-deficient polyphenyl core facilitates intramolecular charge transfer (ICT) with triazine acceptors, generating ECL via radiative recombination. Optimize ECL intensity by adjusting COF crystallinity (via solvent-assisted linker exchange) and protonation (HCl doping). DFT calculations (e.g., Gaussian 16) predict HOMO-LUMO gaps (~2.3 eV), correlating with experimental λECL_{\text{ECL}} (~550 nm) .

Q. What are the challenges in scaling up COF synthesis using this monomer, and how are they mitigated?

  • Methodological Answer : Batch inhomogeneity arises from rapid imine formation. Use microfluidic reactors (0.5 mL/min flow rate) to control nucleation. Post-synthetic solvent annealing (DMAc, 150°C) improves crystallinity. Monitor defects via 19F^{19}\text{F} NMR if fluorinated linkers are used .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde
Reactant of Route 2
4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde

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